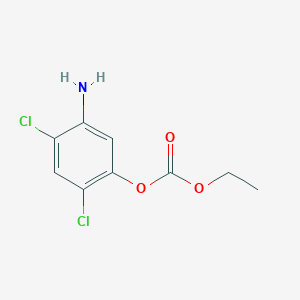

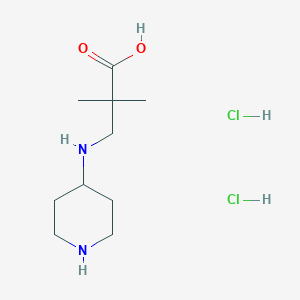

![molecular formula C18H20N2O6S B2795354 N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide CAS No. 1105205-52-4](/img/structure/B2795354.png)

N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-(N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)sulfamoyl)phenyl)propionamide” is a chemical compound. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

The synthesis of similar compounds often involves a condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . The synthesized compounds are usually characterized using different spectroscopic techniques .Applications De Recherche Scientifique

Fluorescence Enhancement in Probes :

- Glibenclamide, a drug structurally similar to the compound , enhances the fluorescence intensity of erbium (Er) ions. This property is useful in developing sensitive fluorimetric probes for biochemical reactions, particularly involving lanthanides. Such probes could be used in high-performance liquid chromatography detectors in the future (Faridbod et al., 2009).

Inhibition of Carbonic Anhydrase Isoenzymes :

- Certain aromatic sulfonamide inhibitors, structurally related to the compound of interest, have shown potential in inhibiting carbonic anhydrase isoenzymes. These inhibitors are effective in nanomolar concentrations and demonstrate different activities across various isoenzymes (Supuran et al., 2013).

Analgesic, Anti-inflammatory, and Antimicrobial Activities :

- Derivatives of the compound exhibit notable analgesic, anti-inflammatory, and antimicrobial activities. These properties are significant for developing new therapeutic agents (Gein et al., 2019).

Anticancer Activity :

- A series of substituted benzamides, structurally related to the compound, have shown moderate to excellent anticancer activity against various cancer cell lines. This research indicates the potential of such compounds in cancer treatment (Ravinaik et al., 2021).

KCNQ2 Opener Activity :

- Specific acrylamides structurally similar to the compound have demonstrated significant activity in reducing neuronal hyperexcitability, suggesting potential use in treating neurological disorders (Wu et al., 2004).

Antimicrobial Activity of Hybrid Derivatives :

- Hybrid derivatives containing the sulfamoyl moiety have been synthesized and tested for their antibacterial activity. This research highlights the antimicrobial potential of such compounds (Hussein, 2018).

Inhibitory Effects on Acetylcholinesterase Enzyme :

- Novel benzamide derivatives, structurally similar to the compound , have been evaluated as inhibitors of the acetylcholinesterase enzyme. This research is relevant to Alzheimer's disease treatment (Yamali et al., 2021).

Mécanisme D'action

Target of Action

The primary target of this compound is microtubules and their component protein, tubulin . Tubulin is a key structural component of microtubules, which are involved in many essential cellular processes, including cell division and intracellular transport .

Mode of Action

The compound interacts with its targets by modulating microtubule assembly . This is achieved through the suppression of tubulin polymerization or stabilization of microtubule structure . This interaction leads to a blockade of mitosis, causing cell cycle arrest and inducing apoptosis .

Biochemical Pathways

The compound affects the cell cycle and apoptosis pathways . By causing cell cycle arrest, it prevents the cells from dividing and growing. The induction of apoptosis leads to programmed cell death, further inhibiting the proliferation of cancer cells .

Result of Action

The compound’s action results in cell cycle arrest at the S phase and the induction of apoptosis in cancer cells . This leads to a decrease in the proliferation of cancer cells, contributing to its anticancer activity .

Propriétés

IUPAC Name |

N-[4-[2-(1,3-benzodioxol-5-yloxy)ethylsulfamoyl]phenyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O6S/c1-2-18(21)20-13-3-6-15(7-4-13)27(22,23)19-9-10-24-14-5-8-16-17(11-14)26-12-25-16/h3-8,11,19H,2,9-10,12H2,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVRMSFBDHKCSLW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-butoxy-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2795273.png)

![4-((3-(4-chloro-3-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2795274.png)

![4-chloro-N'-[1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2795278.png)

![2-bromo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2795279.png)

![N-(2,2-dimethoxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide](/img/structure/B2795282.png)

![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopentanecarboxamide](/img/structure/B2795283.png)

![8-(4-Ethylpiperazin-1-yl)-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2795287.png)

![N-[2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2795292.png)